(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
CAS No.: 145206-40-2
Cat. No.: VC21132168
Molecular Formula: C12H17NO5
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145206-40-2 |
|---|---|
| Molecular Formula | C12H17NO5 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | (2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
| Standard InChI Key | YWLUWSMJXXBOLV-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O |
Introduction
Chemical Properties and Structure
Physical and Chemical Identifiers
(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid possesses distinct chemical properties that define its behavior in various reactions and applications. Table 1 summarizes the key physical and chemical characteristics of this compound.
Structural Features
The structure of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid comprises several key features that determine its reactivity and applications:
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Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom that contributes to the compound's reactivity and interactions with biological systems.
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Boc Protecting Group: The tert-butoxycarbonyl group shields the amino functionality, allowing for selective reactions at other sites of the molecule.
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Amino Acid Backbone: The compound features a standard amino acid structure with a carboxylic acid group and an amino group at the α-carbon.
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Chiral Center: The S-configuration at the α-carbon provides stereoselectivity, critical for biological activity and specific chemical transformations .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid typically follows one of several established routes. The most common methods include:
Protection of Native Amino Acid
This approach begins with the naturally occurring 3-(2-furyl)-L-alanine (also known as L-2-furylalanine), which is subjected to protection with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base like triethylamine (TEA). This method preserves the stereochemistry of the starting amino acid.
Modified Negishi Coupling
Research has demonstrated a modified Negishi coupling strategy for synthesizing furylalanine derivatives. This approach involves coupling 3-bromofuran with an organozinc reagent derived from an iodoalanine derivative . This method has been successfully employed in the total synthesis of endolides A and B, where the furylalanine moiety was a key structural component .
Reaction Conditions
Typical reaction conditions for the synthesis of this compound include:
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Protection Step: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA).
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Furan Ring Introduction: The furan ring can be introduced via coupling reactions with furan-containing reagents under specific conditions.
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Purification: The compound is typically purified through chromatographic methods to ensure high stereochemical purity .
Applications and Uses
Peptide Synthesis
(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid serves as a protected amino acid in peptide synthesis. The Boc protection allows for selective reactions while safeguarding the amino functionality. This characteristic is crucial for constructing complex peptide chains, particularly those targeting specific biological pathways .
In peptide synthesis applications, the compound can be incorporated into growing peptide chains using standard coupling methods. After incorporation, the Boc group can be selectively removed under acidic conditions to reveal the free amine for subsequent coupling reactions.
Medicinal Chemistry
The unique structure of this compound, particularly the furan ring and chiral center, allows it to be incorporated into various drug formulations. Research has shown that its ability to modulate enzyme activity through binding interactions makes it a candidate for developing therapeutics aimed at diseases involving specific receptors .
Bioconjugation
Researchers utilize this compound in bioconjugation processes, linking biomolecules to improve drug delivery systems and targeted therapies . The presence of both a protected amine and a carboxylic acid group allows for selective conjugation to various biomolecules.
Research Findings and Biological Activity
Role in Peptide-Based Therapeutics
Research has focused on synthesizing peptide analogs using (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid as a building block. The resulting peptides have demonstrated improved binding affinity to specific receptors involved in inflammation pathways, highlighting the compound's role in designing targeted therapies .
Incorporation in Natural Products
The compound has been utilized in the total synthesis of natural products, particularly cyclic peptides like endolides A and B. These marine-derived cyclopeptides exhibit diverse biological activities and usually possess cell permeability, metabolic stability, and easy-to-control variability, making them promising lead structures for new therapeutic agents .
Chemical Transformations and Reactivity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid can undergo various chemical transformations that expand its utility:
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Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxidized derivatives .
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Reduction Reactions: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives .
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Deprotection Reactions: The Boc group can be removed under acidic conditions (typically using trifluoroacetic acid) to yield the free amine.
These transformations can lead to new compounds with distinct biological activities, further enhancing its applicability in research and development .
Comparison with Similar Compounds
Structural Analogues
Several structural analogues of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid exist, each with unique properties and applications:
Salt Forms
The dicyclohexylammonium salt of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is commonly used in research applications. This salt form (Boc-3-(2-furyl)-L-alanine dicyclohexylammonium salt) has improved solubility characteristics and stability compared to the free acid .
The salt has a molecular formula of C₁₂H₁₇NO₅·C₁₂H₂₃N and a molecular weight of 436.58 g/mol . The specific optical rotation [α]D of this salt is approximately 26 ± 1° (C=1 in MeOH) .
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